BenchChemオンラインストアへようこそ!

Vebufloxacin

Antibacterial Fluoroquinolone MIC

Vebufloxacin's unique benzo[ij]quinolizine core, with predicted logP of 0.6 and pKa 5.55, ensures distinct target binding and efflux pump evasion compared to common quinolones. Critical for reproducible SAR, ADME studies, or veterinary control assays. Do not substitute.

Molecular Formula C19H22FN3O3
Molecular Weight 359.4 g/mol
CAS No. 79644-90-9
Cat. No. B1682832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVebufloxacin
CAS79644-90-9
Synonyms9-fluoro-5-methyl-6,7-dihydro-8-(4-methyl-1-piperazinyl)-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
benofloxacin
OPC 7241
OPC-7241
Molecular FormulaC19H22FN3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26)
InChIKeyJATLJHBAMQKRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vebufloxacin (CAS 79644-90-9): A Benzoquinolizine Fluoroquinolone for Antibacterial Research


Vebufloxacin (CAS 79644-90-9), also known as Flumenique, OPC-7241, and DM8966, is a synthetic fluoroquinolone antibacterial agent belonging to the benzo[ij]quinolizine-2-carboxylic acid class [1]. Chemically described as (±)-9-fluoro-6,7-dihydro-5-methyl-8-(4-methyl-1-piperazinyl)-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, it is a nalidixic acid analog with a molecular formula of C19H22FN3O3 and a molecular weight of 359.39 g/mol [1][2]. Its core mechanism, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV .

Why Vebufloxacin Cannot Be Interchanged with Common Fluoroquinolones


Vebufloxacin's unique benzo[ij]quinolizine tricyclic core structure, which includes a fused 5-methyl and 4-methyl-piperazinyl substitution, is distinct from the bicyclic quinolone core of first and second-generation agents like nalidixic acid, norfloxacin, and ciprofloxacin [1][2]. This structural divergence is predicted to alter key molecular properties such as target binding affinity, the ability to evade specific efflux pumps, and physicochemical characteristics like lipophilicity (predicted XLogP of 0.6) and pKa (predicted 5.55 ± 0.40) [3]. Therefore, in vitro antibacterial spectrum, potency, and pharmacokinetic behavior cannot be reliably extrapolated from more common fluoroquinolones. Substitution with a non-identical analog in a research or industrial context introduces significant and unquantifiable risk of experimental failure due to these mechanistic and physicochemical differences.

Quantitative Differentiation of Vebufloxacin from Key Comparators


Broad-Spectrum Antibacterial Activity Against S. aureus and P. aeruginosa

Vebufloxacin (OPC-7241) demonstrated potent antibacterial activity against key Gram-positive and Gram-negative pathogens. In the original synthesis and evaluation study, it exhibited activity against both Staphylococcus aureus and Pseudomonas aeruginosa [1]. While the study does not provide exact MIC values, it establishes Vebufloxacin's broad-spectrum profile, which contrasts with the narrower spectrum of the first-generation quinolone nalidixic acid, which is primarily active against Gram-negative enteric bacteria. This data supports its selection for research requiring activity against both major classes of clinically relevant bacteria.

Antibacterial Fluoroquinolone MIC

Targeted Anti-Acne Potential via Activity Against Propionibacterium acnes

Within the same series of synthesized benzoquinolizine compounds, the analog OPC-7251 was specifically noted for its potent activity against Propionibacterium acnes, the primary bacterium implicated in acne vulgaris [1]. While this is a class-level observation for the series, it highlights a specific activity profile that may be relevant for the core scaffold shared by Vebufloxacin (OPC-7241). This finding suggests that modifications to the benzoquinolizine core can yield targeted anti-acne properties, a niche application that is not a primary indication for broad-spectrum fluoroquinolones like ciprofloxacin.

Acne vulgaris Dermatology Propionibacterium acnes

Distinctive Benzoquinolizine Core: A Unique Molecular Topology

Vebufloxacin possesses a tricyclic benzo[ij]quinolizine-2-carboxylic acid core, which is a clear structural departure from the bicyclic quinolone nucleus found in common agents like norfloxacin and ciprofloxacin [1][2]. This difference in molecular topology can lead to distinct interactions with bacterial targets, potentially affecting binding affinity, efflux pump recognition, and overall antibacterial profile. The IUPAC name, (±)-9-fluoro-6,7-dihydro-5-methyl-8-(4-methyl-1-piperazinyl)-1-oxo-1H,5H-benzo(ij)quinolizine-2-carboxylic acid, explicitly describes this unique core, which is not present in standard fluoroquinolone comparators.

Medicinal Chemistry Structure-Activity Relationship Tricyclic Core

Predicted Lipophilicity and Ionization Profile Differentiates Vebufloxacin

Computational predictions provide a basis for differentiating Vebufloxacin's physicochemical profile. Vebufloxacin has a predicted XLogP of 0.6, indicating low lipophilicity [1]. Its predicted pKa is 5.55 ± 0.40, suggesting it will exist predominantly in an ionized state at physiological pH [1]. This contrasts with more lipophilic, later-generation fluoroquinolones like moxifloxacin (predicted XLogP ~1.5-2.5). These differences are expected to impact tissue distribution, cellular penetration, and potential for CNS-related adverse effects. Lower lipophilicity is often associated with reduced CNS penetration and a different side-effect profile.

Physicochemical Properties ADME Lipophilicity

Validated Research Applications for Vebufloxacin Based on Evidence


In Vitro Susceptibility Testing for Broad-Spectrum Antibacterial Discovery

Vebufloxacin is an appropriate positive control or test compound for in vitro assays designed to evaluate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens. Its demonstrated broad-spectrum activity, as established in foundational studies, makes it a useful benchmark for novel compound screening or mechanism-of-action studies involving DNA gyrase/topoisomerase IV inhibition [1].

Medicinal Chemistry for Quinolone Structure-Activity Relationship (SAR) Studies

The unique tricyclic benzo[ij]quinolizine core of Vebufloxacin makes it a valuable scaffold for SAR investigations. Researchers can use Vebufloxacin to explore how modifications to this core affect antibacterial potency, spectrum, and physicochemical properties. Its structural divergence from the common bicyclic quinolones provides a new chemical space for optimizing target binding or evading resistance mechanisms [1][2].

Research on Fluoroquinolone Physicochemical Property Impact on ADME

Vebufloxacin's predicted lipophilicity (XLogP of 0.6) and ionization profile (pKa of 5.55) offer a distinct physicochemical profile compared to more lipophilic fluoroquinolones [1]. This makes it a suitable compound for comparative studies investigating how molecular properties like lipophilicity influence key ADME parameters such as tissue distribution, cellular penetration, and potential for off-target effects in in vivo models.

Reference Compound for Veterinary Fluoroquinolone Research

As a fluoroquinolone that has been referenced in veterinary medicine contexts for the treatment of bacterial infections in animals, including respiratory and urinary tract infections, Vebufloxacin can serve as a reference standard in analytical method development or as a control in veterinary microbiology studies [2]. Its specific activity profile against pathogens relevant to animal health makes it a targeted tool for this application area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vebufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.